4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine
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Overview
Description
4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to a benzoyl-piperidine structure, which is further linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with piperidine to form the benzoyl-piperidine intermediate. This intermediate is then reacted with 4-hydroxypyridine under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyridine
- 4-({1-[4-(methoxy)benzoyl]piperidin-3-yl}oxy)pyridine
Uniqueness
The presence of the trifluoromethoxy group in 4-({1-[4-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyridine distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and stability, as well as its biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-pyridin-4-yloxypiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)26-15-5-3-13(4-6-15)17(24)23-11-1-2-16(12-23)25-14-7-9-22-10-8-14/h3-10,16H,1-2,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDTZSIWELSFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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